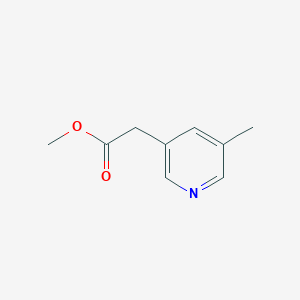

Methyl 2-(5-methylpyridin-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-methylpyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEZFLOUMBNDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256804-64-4 | |

| Record name | 3-Pyridineacetic acid, 5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification of (5-methylpyridin-3-yl)methanol

The most common and direct synthetic route to methyl 2-(5-methylpyridin-3-yl)acetate involves the esterification of (5-methylpyridin-3-yl)methanol with acetic acid derivatives such as acetic anhydride or acetyl chloride. This method leverages the nucleophilic alcohol reacting with the acylating agent in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:

$$

\text{(5-methylpyridin-3-yl)methanol} + \text{Acetic Anhydride} \xrightarrow{\text{Base}} \text{this compound} + \text{Acetic Acid}

$$-

- Base: Pyridine or triethylamine to scavenge generated acid.

- Solvent: Often dichloromethane or similar inert solvents.

- Temperature: Ambient to mild heating.

-

- Straightforward and high selectivity.

- Mild conditions minimize side reactions.

Multi-step Synthesis via Methyl 5-methylnicotinate and (5-methylpyridin-3-yl)methanol Intermediates

A more elaborate but industrially scalable route involves the following key steps:

| Step | Starting Material | Reaction | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Methylnicotinic acid | Esterification with methanol + thionyl chloride | Methyl 5-methylnicotinate | 95.5 | Thionyl chloride scavenges water, driving esterification efficiently |

| 2 | Methyl 5-methylnicotinate | Reduction with sodium borohydride in methanol | (5-methylpyridin-3-yl)methanol | ~85 (overall for steps 1 & 2) | Sodium borohydride preferred over LiAlH4 for safety and scalability |

| 3 | (5-methylpyridin-3-yl)methanol hydrobromide salt | Treatment with hydrogen bromide in xylene | 5-methyl-3-(bromomethyl)pyridine hydrobromide (key intermediate) | 79.5 | Azeotropic removal of water enhances yield and purity |

This intermediate can then be converted to this compound by further functional group manipulations or esterifications.

Direct Esterification of 5-methylnicotinic Acid

Another route is the direct esterification of 5-methylnicotinic acid with methanol in the presence of acid catalysts such as sulfuric acid under reflux conditions.

-

- Reflux 5-methylnicotinic acid with excess methanol and catalytic sulfuric acid.

- Neutralize the reaction mixture with sodium bicarbonate to pH ~8.

- Extract the ester product with ethyl acetate.

- Purify by preparative HPLC or recrystallization.

Catalytic and Green Synthesis Approaches

Recent advances emphasize environmentally friendly catalysts such as alum (KAl(SO4)2·12H2O) for pyridine derivative syntheses, though these are more focused on related pyridine functionalizations rather than direct ester synthesis.

Notes on Related Intermediates and Synthetic Challenges

Preparation of intermediates like 5-methyl-3-(bromomethyl)pyridine hydrobromide is critical. This intermediate is synthesized from 5-methylnicotinic acid via methyl esterification and reduction, followed by bromination.

Bromination methods using N-bromosuccinimide have low yields and produce difficult-to-separate mixtures; thus, the route via methyl 5-methylnicotinate and sodium borohydride reduction is preferred industrially.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Esterification of (5-methylpyridin-3-yl)methanol | (5-methylpyridin-3-yl)methanol | Acetic anhydride or acetyl chloride, base | Room temp to mild heat | Moderate to high | Direct, selective | Requires availability of alcohol intermediate |

| Multi-step via methyl 5-methylnicotinate | 5-methylnicotinic acid | Methanol, thionyl chloride, NaBH4, HBr | Reflux, mild reduction, acidic bromination | Overall ~80% | Scalable, industrially viable | Multi-step, requires careful control |

| Direct esterification of acid | 5-methylnicotinic acid | Methanol, sulfuric acid | Reflux | Variable, ~18% (related compounds) | Simple reagents | Lower yield, requires optimization |

| Alum-catalyzed aqueous synthesis (related pyridine derivatives) | 3-acetyl pyridine (analogous) | Alum catalyst, water | 80°C, aqueous | High (for analogues) | Green, operationally simple | Not directly reported for this ester |

Research Findings and Recommendations

The multi-step synthesis via methyl 5-methylnicotinate and reduction to (5-methylpyridin-3-yl)methanol followed by esterification or bromination is currently the most reliable and scalable method for preparing this compound or its key intermediates.

Direct esterification methods are simpler but may suffer from lower yields and require purification optimization.

Green catalytic methods are promising for related pyridine derivatives but need adaptation for this specific ester.

Analytical characterization by NMR and MS is essential to confirm purity and structure.

This detailed synthesis overview provides a comprehensive foundation for the preparation of this compound, balancing industrial feasibility, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

Methyl 2-(5-methylpyridin-3-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its ester functional group enables it to participate in nucleophilic acyl substitution reactions, making it useful in the development of various chemical compounds.

Reactivity Studies

The compound can also be utilized in reactivity studies involving pyridine derivatives. Its structure allows for the exploration of electrophilic and nucleophilic reactions, contributing to a deeper understanding of reaction mechanisms in organic chemistry.

Biological Applications

Enzyme Studies

In biological research, this compound is used to study enzyme-catalyzed reactions. It can act as a substrate or inhibitor in metabolic pathways involving pyridine derivatives, providing insights into enzymatic mechanisms and interactions.

Pharmaceutical Research

The compound is being investigated for its potential pharmaceutical applications. Research is focused on its role as a precursor in drug development, particularly for compounds targeting specific biological pathways.

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that this compound may have selective anticancer properties. It has been shown to target cancer cells with specific genetic markers, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets through its functional groups. The acetate moiety can undergo hydrolysis, leading to the formation of biologically active metabolites that interact with enzymes and receptors.

Industrial Applications

Agrochemicals and Dyes

In industrial applications, this compound is used in the production of agrochemicals and dyes. Its chemical structure allows it to be incorporated into formulations that enhance agricultural productivity and color properties in dyes.

Case Study 1: Synthesis of Novel Pyridine Derivatives

A study utilized this compound as a building block in the synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions. The resulting compounds exhibited moderate to good yields and were characterized using density functional theory (DFT) methods to analyze their reactivity indices and molecular properties .

Case Study 2: Antimicrobial Activity

Research has demonstrated the antimicrobial properties of pyridine derivatives similar to this compound. In vitro studies showed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy.

Table: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| Compound C | 0.025 | Candida albicans |

Mechanism of Action

The mechanism by which methyl 2-(5-methylpyridin-3-yl)acetate exerts its effects depends on the specific context of its use. In chemical reactions, its ester group can participate in nucleophilic acyl substitution, while the pyridine ring can engage in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved are typically related to the functional groups present in the compound.

Comparison with Similar Compounds

Positional Isomerism: Methyl Substitution on Pyridine

- Methyl 2-(6-methylpyridin-3-yl)acetate differs from the target compound only in the position of the methyl group on the pyridine ring (6- vs. 5-position).

- N-Methyl-1-(2-methylpyridin-3-yl)methanamine introduces a methyl group at the 2-position, which sterically hinders the pyridine nitrogen, reducing its basicity compared to the 5-methyl derivative .

Functional Group Variations

- Methyl-(4-methyl-pyridin-2-yl)-amine replaces the ester with an amine group, significantly increasing solubility in aqueous media but reducing stability under acidic conditions due to protonation of the amine .

- Methyl 2-[methyl(pyridin-2-yl)amino]acetate retains the ester group but incorporates a methylamino substituent on the pyridine ring. This modification enhances hydrogen-bonding capacity, making it more suitable for interactions with biological targets like enzymes .

Implications for Physicochemical Properties

- Lipophilicity : The ester group in this compound increases lipophilicity compared to amine-containing analogs, favoring membrane permeability in drug design.

- Stability : Esters are prone to hydrolysis under basic conditions, whereas amine derivatives (e.g., Methyl-(4-methyl-pyridin-2-yl)-amine) may undergo oxidation or form salts in acidic environments .

Biological Activity

Methyl 2-(5-methylpyridin-3-yl)acetate, a pyridine derivative with the molecular formula C₉H₁₁N₁O₂, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a methyl group attached to the pyridine ring and an ester functional group, which significantly influences its reactivity and interactions within biological systems. The compound's molecular weight is 165.19 g/mol, contributing to its pharmacokinetic properties such as absorption and distribution in biological environments.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in studies:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong antibacterial effect |

| Escherichia coli | 0.0195 | Strong antibacterial effect |

| Candida albicans | 0.0048 | Strong antifungal effect |

| Bacillus mycoides | 0.0098 | Moderate antifungal effect |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurotransmission pathways and potentially affecting cell function.

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Gene Expression Modulation : There is potential for affecting gene expression, which could contribute to both antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activities of pyridine derivatives, providing insights relevant to this compound:

- Antimicrobial Efficacy Study : A study examining various pyridine derivatives found that compounds similar to this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli respectively .

- Anticancer Activity Research : Another investigation into pyridine-based compounds revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that structural modifications could enhance their efficacy in targeting tumors .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(5-methylpyridin-3-yl)acetate, and how do reaction conditions influence yield?

A scalable synthesis involves aromatic nucleophilic substitution followed by hydroxydeboronation, as demonstrated for analogous pyridine-acetate derivatives. Key parameters include temperature control (60–80°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Yield optimization requires monitoring reaction progress via HPLC or TLC, with purification by column chromatography using ethyl acetate/hexane gradients .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Use a combination of NMR (¹H, ¹³C) and IR spectroscopy. For example:

Q. What safety protocols are critical when handling this compound in the lab?

The compound has hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Mitigate risks by:

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation via ester hydrolysis under high humidity. For long-term storage:

- Use desiccants in sealed containers.

- Avoid exposure to light (UV degradation observed in related pyridine esters). Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in assay results (e.g., receptor binding vs. cellular toxicity) may arise from solvent effects or impurity interference. Validate findings by:

Q. How can computational modeling predict the compound’s interaction with biological targets like the aryl hydrocarbon receptor (AHR)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the 5-methylpyridin-3-yl group enhances hydrophobic interactions with AHR’s ligand-binding domain. Key parameters:

- LogP (1.89) and polar surface area (42.09 Ų) align with bioavailability criteria.

- Compare with antagonists like GNF351 (a structurally related AHR inhibitor) to refine binding hypotheses .

Q. What experimental designs optimize catalytic efficiency in synthesizing enantiomerically pure derivatives?

Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve >90% enantiomeric excess (ee). Critical factors:

Q. How do substituents on the pyridine ring influence the compound’s physicochemical properties?

Comparative studies with analogs (e.g., 5-bromo or 5-chloro derivatives) show:

- Electron-withdrawing groups (e.g., Br) increase LogD (2.31 vs. 1.89 for methyl).

- Methyl groups enhance metabolic stability (t₁/₂ > 4 h in microsomal assays). Use Hammett σ constants to predict electronic effects on reactivity .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 165.191 g/mol | HRMS |

| LogP | 1.89 | Calculated (XLogP3) |

| Polar Surface Area | 42.09 Ų | Computational |

| Boiling Point | 266–272°C (estimated) | Analog data |

Table 2. Hazard Mitigation Strategies

| Risk | Mitigation Action | Reference |

|---|---|---|

| Skin Irritation (H315) | Nitrile gloves, lab coat | |

| Respiratory (H335) | N95 respirator, fume hood | |

| Light Sensitivity | Amber glass storage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.